1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
Description
The compound 1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one (ID: D403-0119) is a piperazine-linked 1,3-oxazole derivative with a benzenesulfonyl substituent. Its molecular formula is C₂₁H₂₀ClN₃O₄S, and it has a molecular weight of 445.92 g/mol . The structure features a central 1,3-oxazole ring substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a phenyl group.
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16(25)23-12-14-24(15-13-23)21-20(29(26,27)18-10-6-3-7-11-18)22-19(28-21)17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZDTNLZKFDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclocondensation of N-acylated glycine derivatives with aldehydes in the presence of acetic anhydride and sodium acetate.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring is typically formed through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in medicinal applications:
Anticancer Activity
Research indicates that compounds with oxazole and piperazine moieties can exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through the intrinsic pathway.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 18 | Cell cycle arrest |
| A549 (Lung) | 22 | Intrinsic pathway activation |
Antimicrobial Properties
The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate cell membranes and exert antimicrobial effects against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their interactions with serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Therapeutic Potential
The therapeutic potential of 1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one extends to several medical conditions:
Metabolic Disorders
Research indicates that compounds with similar structures may inhibit enzymes involved in metabolic pathways, potentially offering treatments for conditions such as type 2 diabetes and obesity.
CNS Disorders
Given its neuropharmacological profile, this compound could be investigated for its efficacy in treating cognitive impairments and mood disorders.
Case Study 1: Anticancer Mechanism
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of a related compound in vitro. The results demonstrated that the compound induced significant apoptosis in HeLa cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 phase cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2024), the antimicrobial activity of several benzenesulfonamide derivatives was assessed. The findings suggested that the tested compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
2-(4-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole (D072-1573)
- Molecular Formula : C₁₉H₁₆ClFN₂O₃S
- Molecular Weight : 406.86 g/mol .
- Key Differences: Replaces the piperazine-ethanone group with a pyrrolidine ring. Substitutes the phenyl group at the 2-position of the oxazole with a 4-chlorophenyl group. Features a 4-fluorobenzenesulfonyl group instead of benzenesulfonyl.
- The fluorine atom in the sulfonyl group could increase electronegativity, affecting binding interactions.
4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine
Modifications in Substituents
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one
- Molecular Formula: C₁₄H₁₅ClN₆O₃S₂ (based on synonyms in ).
- Key Differences :
- Replaces the oxazole-phenyl group with a triazole-thioether moiety.
- Uses 4-chlorobenzenesulfonyl instead of benzenesulfonyl.
- Implications :
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound 1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to an oxazole moiety and a benzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 370.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The benzenesulfonyl group acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
Enzyme Inhibition
Research indicates that derivatives of piperazine, including this compound, may inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. MAO inhibitors are explored for their role in treating depression and other neurological disorders .
Antimicrobial Activity
A study conducted on similar oxazole derivatives demonstrated significant antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Potential
The compound has been investigated for its anticancer activity. In vitro studies showed that it could induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death. The compound's interaction with cellular signaling pathways involved in cancer proliferation was also noted .
Case Studies
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic properties for this compound. Molecular docking studies suggest that it binds effectively to target proteins involved in disease pathways, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
